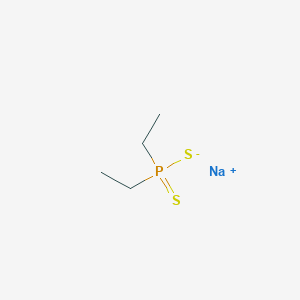
Sodium;diethyl-sulfanylidene-sulfido-lambda5-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;diethyl-sulfanylidene-sulfido-lambda5-phosphane is an organophosphorus compound with the chemical formula C4H10NaPS2. It is a derivative of diethylphosphinodithioic acid, where the hydrogen atom is replaced by a sodium ion. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium;diethyl-sulfanylidene-sulfido-lambda5-phosphane can be synthesized through the reaction of diethylphosphinodithioic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, where diethylphosphinodithioic acid is dissolved in water and then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of diethylphosphinodithioic acid sodium salt involves large-scale reactions using similar principles. The process may include additional steps such as purification and crystallization to ensure the final product’s quality and purity.
Chemical Reactions Analysis
Types of Reactions
Sodium;diethyl-sulfanylidene-sulfido-lambda5-phosphane undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other nucleophiles.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and other electrophiles. The reaction conditions typically involve mild temperatures and aqueous or organic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can produce alkylated derivatives of diethylphosphinodithioic acid.
Scientific Research Applications
Sodium;diethyl-sulfanylidene-sulfido-lambda5-phosphane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethylphosphinodithioic acid sodium salt involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the sodium ion is replaced by other nucleophiles, leading to the formation of new chemical bonds. The exact pathways and molecular targets depend on the specific reaction and conditions.
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphinodithioic Acid Sodium Salt: Similar in structure but with phenyl groups instead of ethyl groups.
Dialkyl Dithiophosphates: These compounds have similar phosphorus-sulfur bonds but differ in their alkyl groups.
Uniqueness
Sodium;diethyl-sulfanylidene-sulfido-lambda5-phosphane is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its ability to undergo nucleophilic substitution and reduction reactions makes it valuable in various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
sodium;diethyl-sulfanylidene-sulfido-λ5-phosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11PS2.Na/c1-3-5(6,7)4-2;/h3-4H2,1-2H3,(H,6,7);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHRGQUGDYHYNH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=S)(CC)[S-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NaPS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














